molecular formula C20H17N5O2 B11505051 5-Benzyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol

5-Benzyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol

Cat. No.: B11505051
M. Wt: 359.4 g/mol
InChI Key: DLKBCHWCKBJBMW-UHFFFAOYSA-N
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Description

5-Benzyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a quinazoline moiety, and a pyrimidine ring. The presence of these functional groups endows the compound with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, continuous flow reactors, and automated synthesis processes to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and quinazoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline and pyrimidine derivatives.

Scientific Research Applications

5-Benzyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

5-benzyl-4-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C20H17N5O2/c1-12-14-9-5-6-10-16(14)22-19(21-12)25-20-23-17(26)15(18(27)24-20)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H3,21,22,23,24,25,26,27)

InChI Key

DLKBCHWCKBJBMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4)O

Origin of Product

United States

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